molecular formula C13H20Cl2N2 B1205472 Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride CAS No. 85248-60-8

Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride

Cat. No.: B1205472
CAS No.: 85248-60-8
M. Wt: 275.21 g/mol
InChI Key: XWLFAMANDIWUKH-IZUPTLQPSA-N
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Description

Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride: is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride typically involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The synthetic route often begins with the cyclization of appropriate precursors under controlled conditions to form the indole ring system. This is followed by the introduction of methyl groups at specific positions through alkylation reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
  • Rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
  • Rac-(4aR,7aS)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride

Uniqueness

Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride stands out due to its unique pyridoindole structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial use.

Properties

CAS No.

85248-60-8

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m1../s1

InChI Key

XWLFAMANDIWUKH-IZUPTLQPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C.Cl.Cl

SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl

95751-51-2

Synonyms

(-)-stobadin
(-)-stobadin dihydrochloride
(-)-stobadine
(-)-stobadine dihydrochloride
2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole
carbidine
DH 1011
DH-1011
dicarbine
dicarbine dihydrochloride
dicarbine dihydrochloride, (+)-isomer
dicarbine dihydrochloride, (cis)-(+)-isomer
dicarbine dihydrochloride, (cis)-(-)-isomer
dicarbine dihydrochloride, (trans)-isomer
dicarbine fumarate (1:1)
dicarbine hydrochloride
dicarbine oxalate (1:1), (cis)-(+)-isomer
dicarbine, (cis)-(+)-isomer
dicarbine, (cis)-(+-)-isomer
dicarbine, (cis)-(-)-isomer
DP 10131
DP-1031
stobadin
stobadin dihydrochloride
stobadin dipalmitate
stobadine
stobadine dihydrochloride
stobadine dipalmitate

Origin of Product

United States

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